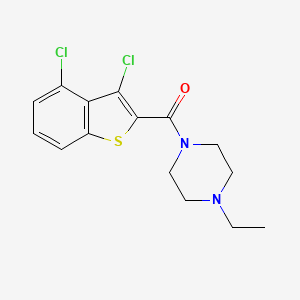
N-(4,6-dimethylpyridin-2-yl)-2,3,4,5,6-pentafluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethylpyridin-2-yl)-2,3,4,5,6-pentafluorobenzamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with dimethyl groups at positions 4 and 6, and a pentafluorobenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of N-(4,6-dimethylpyridin-2-yl)-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
N-(4,6-dimethylpyridin-2-yl)-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation to form N-oxides or reduction to form dihydropyridines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(4,6-dimethylpyridin-2-yl)-2,3,4,5,6-pentafluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent
Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the development of new materials and coatings.
Mecanismo De Acción
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-2,3,4,5,6-pentafluorobenzamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparación Con Compuestos Similares
N-(4,6-dimethylpyridin-2-yl)-2,3,4,5,6-pentafluorobenzamide can be compared with other similar compounds, such as:
N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide: This compound has a methoxy group instead of the pentafluorobenzamide moiety, which can affect its chemical reactivity and biological activity.
N-(4,6-dimethylpyridin-2-yl)-3,4,5-triethoxybenzamide: The presence of ethoxy groups can influence the compound’s solubility and interaction with biological targets.
N-(4,6-dimethylpyridin-2-yl)-2-tosylacetamide:
The uniqueness of this compound lies in its pentafluorobenzamide moiety, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H9F5N2O |
|---|---|
Peso molecular |
316.23 g/mol |
Nombre IUPAC |
N-(4,6-dimethylpyridin-2-yl)-2,3,4,5,6-pentafluorobenzamide |
InChI |
InChI=1S/C14H9F5N2O/c1-5-3-6(2)20-7(4-5)21-14(22)8-9(15)11(17)13(19)12(18)10(8)16/h3-4H,1-2H3,(H,20,21,22) |
Clave InChI |
SEYCOHYFAONUKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B14931820.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-propyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14931824.png)
![4-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B14931832.png)
![ethyl (2E)-5-(4-chlorophenyl)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14931842.png)
![2,4,5-trimethyl-N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B14931847.png)

![5-{[3-Cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B14931852.png)
![ethyl 4-({[4,5-bis(phenylcarbonyl)-1H-1,2,3-triazol-1-yl]acetyl}amino)benzoate](/img/structure/B14931862.png)
![Propan-2-yl 4-cyano-3-methyl-5-{[(3-methylphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B14931878.png)
![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-cyclopropylhydrazinecarbothioamide](/img/structure/B14931885.png)



![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B14931905.png)
